molecular formula C14H14ClNO2S B281045 N-(3-chlorophenyl)-4-ethylbenzenesulfonamide

N-(3-chlorophenyl)-4-ethylbenzenesulfonamide

Cat. No. B281045
M. Wt: 295.8 g/mol
InChI Key: IKQABUGDCUHBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-ethylbenzenesulfonamide, also known as Clorsulon, is a sulfonamide derivative that is widely used in scientific research. This compound has a variety of applications in the field of biochemistry and physiology due to its unique properties.

Mechanism of Action

N-(3-chlorophenyl)-4-ethylbenzenesulfonamide acts as a competitive inhibitor of PEPCK by binding to the active site of the enzyme. This prevents the conversion of oxaloacetate to phosphoenolpyruvate, which is a key step in gluconeogenesis. As a result, the synthesis of glucose is inhibited, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-ethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting gluconeogenesis, N-(3-chlorophenyl)-4-ethylbenzenesulfonamide has been shown to affect lipid metabolism, insulin secretion, and hepatic glucose production. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-4-ethylbenzenesulfonamide is a useful tool for studying the regulation of gluconeogenesis and other metabolic pathways. It is relatively easy to synthesize and has a high degree of specificity for PEPCK. However, it is important to note that N-(3-chlorophenyl)-4-ethylbenzenesulfonamide may have off-target effects on other enzymes and pathways, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-4-ethylbenzenesulfonamide. One area of interest is the development of more specific inhibitors of PEPCK that do not have off-target effects. Another area is the study of the role of PEPCK in various disease states, such as diabetes and cancer. Additionally, N-(3-chlorophenyl)-4-ethylbenzenesulfonamide may have potential therapeutic applications in the treatment of these diseases, which warrants further investigation.
In conclusion, N-(3-chlorophenyl)-4-ethylbenzenesulfonamide is a valuable tool for studying the regulation of metabolic pathways and has a variety of biochemical and physiological effects. However, it is important to consider its advantages and limitations when designing experiments. Further research on N-(3-chlorophenyl)-4-ethylbenzenesulfonamide and its potential therapeutic applications is warranted.

Synthesis Methods

N-(3-chlorophenyl)-4-ethylbenzenesulfonamide can be synthesized by reacting 3-chloroaniline with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(3-chlorophenyl)-4-ethylbenzenesulfonamide as a white solid.

Scientific Research Applications

N-(3-chlorophenyl)-4-ethylbenzenesulfonamide has been extensively used in scientific research due to its ability to inhibit the enzyme phosphoenolpyruvate carboxykinase (PEPCK). This enzyme is involved in gluconeogenesis, the process by which glucose is synthesized from non-carbohydrate sources such as amino acids and fatty acids. N-(3-chlorophenyl)-4-ethylbenzenesulfonamide has been used to study the role of PEPCK in various metabolic pathways and its regulation under different physiological conditions.

properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-ethylbenzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-2-11-6-8-14(9-7-11)19(17,18)16-13-5-3-4-12(15)10-13/h3-10,16H,2H2,1H3

InChI Key

IKQABUGDCUHBGM-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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